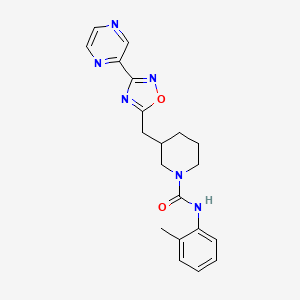
3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer therapy and antimicrobial properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H22N6O3 with a molecular weight of approximately 346.39 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a pyrazine substituent, which are significant for its biological activity.
Anticancer Activity
Research has shown that compounds containing the oxadiazole and piperidine structures exhibit promising anticancer properties. A case study involving 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides revealed that these compounds act as tubulin inhibitors. The study reported an IC50 value of 120 nM for one of the derivatives in antiproliferative assays against prostate cancer cell lines .
The mechanism by which these compounds exert their anticancer effects primarily involves:
- Tubulin Inhibition : Compounds demonstrated the ability to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells.
- Cell Cycle Arrest : Increased numbers of mitotic cells were observed following treatment in leukemia cell lines, indicating a blockage in cell division .
Antimicrobial Activity
The compound also shows potential antimicrobial activity. A study on related oxadiazole derivatives highlighted their effectiveness against Gram-positive bacteria compared to Gram-negative strains. Compounds similar to the one discussed exhibited significant activity against various bacterial strains, including Bacillus cereus and Staphylococcus aureus .
Research Findings
Table 1 summarizes key research findings related to the biological activity of similar compounds:
| Compound Name | Activity Type | IC50 Value (µM) | Target/Mechanism |
|---|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine | Anticancer | 120 | Tubulin Inhibition |
| Oxadiazole Derivative | Antimicrobial | 18.78 | Gram-positive Bacteria |
| Pyrazinyl-Oxadiazole | Anticancer | 10.1 | Liver Carcinoma Cells (HUH7) |
Case Studies
- Anticancer Efficacy : In a study evaluating various oxadiazole derivatives, several compounds were found to have better IC50 values than standard chemotherapeutics such as 5-Fluorouracil against liver carcinoma cell lines (HUH7). The most effective compound showed an IC50 of 10.1 µM .
- Antimicrobial Screening : Another investigation utilized disc diffusion methods to assess antimicrobial properties against various pathogens. The results indicated that certain derivatives had potent activity against both bacterial and fungal strains, emphasizing their potential as therapeutic agents .
科学的研究の応用
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and pyrazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. This inhibition is crucial for developing new anti-inflammatory agents with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The structure–activity relationship suggests that modifications in the oxadiazole and piperidine components can enhance COX selectivity.
Study 1: Antimicrobial Evaluation
In a study published in 2024, researchers synthesized several derivatives of oxadiazole-containing compounds and tested their antimicrobial efficacy using disc diffusion methods. The results indicated that compounds similar to this compound exhibited significant inhibition zones against E. coli and Candida albicans, suggesting strong antimicrobial potential .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. The study utilized molecular docking techniques to predict binding affinities to COX enzymes. Compounds were found to interact favorably with the active site of COX-2, indicating their potential as selective COX inhibitors . In vivo studies confirmed the reduction of inflammatory markers in animal models treated with these compounds.
特性
IUPAC Name |
N-(2-methylphenyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-14-5-2-3-7-16(14)23-20(27)26-10-4-6-15(13-26)11-18-24-19(25-28-18)17-12-21-8-9-22-17/h2-3,5,7-9,12,15H,4,6,10-11,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZPZBOMJHXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













